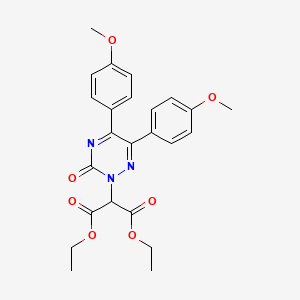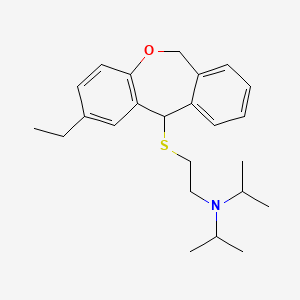
2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes a dibenzoxepin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps. One common method includes the reaction of a dibenzoxepin derivative with 2-(diisopropylamino)ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or diisopropylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diethylaminoethylthio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with diethylamino instead of diisopropylamino.
2-Methyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
87673-20-9 |
|---|---|
Molekularformel |
C24H33NOS |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
N-[2-[(2-ethyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C24H33NOS/c1-6-19-11-12-23-22(15-19)24(21-10-8-7-9-20(21)16-26-23)27-14-13-25(17(2)3)18(4)5/h7-12,15,17-18,24H,6,13-14,16H2,1-5H3 |
InChI-Schlüssel |
OADVONKFOKIBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OCC3=CC=CC=C3C2SCCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



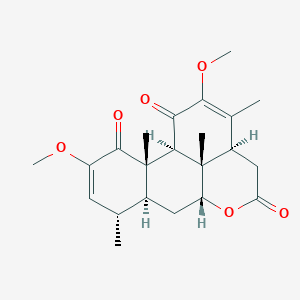
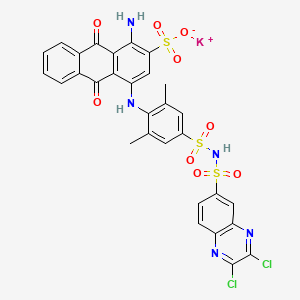
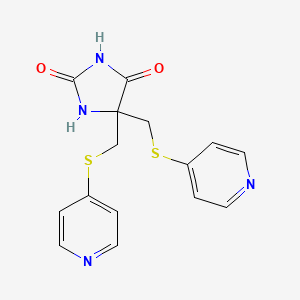
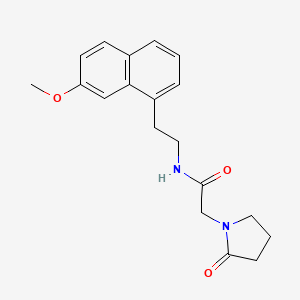
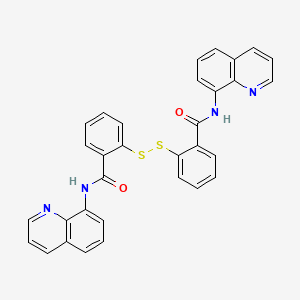
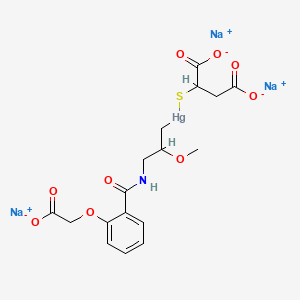

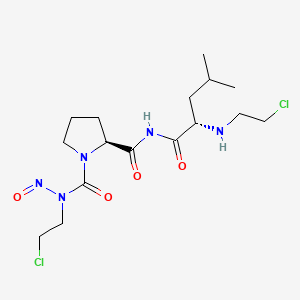

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)

